molecular formula C9H17NO2 B13580642 Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Cat. No.: B13580642
M. Wt: 171.24 g/mol
InChI Key: XASGIHFYDQQEMW-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate (CAS 85725-97-9) is a cyclopentane derivative with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . This compound features both an amino and an ester functional group on a substituted cyclopentane ring, making it a valuable chiral building block or intermediate in organic synthesis . Compounds within the aminocyclopentane carboxylic acid family are of significant interest in scientific research, particularly as effectors of central nervous system receptors that are sensitive to neuroexcitatory amino acids like glutamate . Specifically, derivatives of 1-aminocyclopentane-1-carboxylic acid have been investigated as potential synthetic precursors to more complex molecules, such as aminocyclopentane tricarboxylic acids, which are known to act as selective agonists for group III metabotropic glutamate receptors (mGluRs) . These receptors are involved in numerous cerebral functions and are considered potential therapeutic targets for disorders of the central nervous system and neurodegenerative diseases . As such, this compound serves as a strategic intermediate for researchers developing compounds to modulate these pathways. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 1-amino-2-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-8(11)9(10)6-4-5-7(9)2/h7H,3-6,10H2,1-2H3

InChI Key

XASGIHFYDQQEMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate
  • Structure: Cyclopropane ring with vinyl and amino substituents.
  • Key Differences : The smaller cyclopropane ring introduces higher ring strain, enhancing reactivity in [2+1] cycloadditions. The vinyl group offers conjugation for further functionalization, unlike the methyl group in the target compound .
Methyl 1-(methylamino)cyclopentanecarboxylate
  • Structure: Cyclopentane with methylamino and methoxycarbonyl groups.
  • Key Differences: The methylamino group alters steric and electronic profiles, affecting hydrogen-bonding capacity and solubility. NMR data (δ 2.56–2.31 ppm for cyclopentane protons) suggest distinct conformational preferences compared to ethyl esters .
Ethyl 2-amino-1-cyclopentene-1-carboxylate
  • Structure: Unsaturated cyclopentene ring with amino and ester groups.
  • Key Differences : The double bond in the cyclopentene ring reduces ring puckering flexibility and increases electrophilicity at the α-position, enabling Michael addition reactions absent in the saturated analogue .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Common Solvents) Stability Notes
Ethyl 1-amino-2-methylcyclopentane-1-carboxylate ~187.24 (calculated) Ethyl acetate, DCM, methanol Hydrolysis-prone under acidic/alkaline conditions
Methyl 1-(methylamino)cyclopentanecarboxylate 159.63 Water (as HCl salt), ethanol Hygroscopic; stable at −20°C
Ethyl 2-amino-1-cyclopentene-1-carboxylate 169.19 THF, diethyl ether Light-sensitive; prone to dimerization

Research Findings and Challenges

  • Steric Effects : The 2-methyl group in the target compound hinders nucleophilic attack at the ester carbonyl, unlike unsubstituted analogues .
  • Stereochemical Complexity : Diastereomer separation (e.g., (1S,2R) vs. (1R,2S)) remains challenging for cyclopentane derivatives, requiring chiral HPLC or enzymatic resolution .
  • Toxicity: Methyl esters (e.g., methyl 3-aminocyclopentanecarboxylate) show higher dermal toxicity compared to ethyl esters, necessitating stringent safety protocols .

Biological Activity

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate (EAMC) is a compound of interest due to its potential biological activities, which are under investigation in various scientific fields, including medicinal chemistry and biochemistry. This article explores the biological activity of EAMC, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

EAMC is characterized by the presence of an amino group and an ester functional group attached to a cyclopentane ring. Its molecular formula is C9_{9}H15_{15}N O2_{2}. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

The biological activity of EAMC is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites in proteins, while the ester group may undergo hydrolysis to release biologically active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

MechanismDescription
Enzyme Interaction Forms hydrogen bonds with active sites, potentially inhibiting enzyme activity.
Hydrolysis Ester group hydrolyzes to release active metabolites that may exert biological effects.
Biochemical Modulation Alters signaling pathways through receptor binding or enzyme inhibition.

Biological Activities

Research indicates that EAMC exhibits several biological activities:

  • Antimicrobial Properties : EAMC and its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroactivity : Certain analogs of EAMC may influence neurochemical pathways, indicating possible roles in neurological disorders.
  • Anti-inflammatory Effects : Initial studies suggest that EAMC could possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.

Comparative Studies

EAMC's biological activity can be contrasted with similar compounds to highlight its unique properties. For instance, ethyl 2-amino-1-methylcyclopentane-1-carboxylate has shown different pharmacological effects due to variations in the position of the amino group.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Properties
This compound Cyclopentane structure with amino groupExhibits antimicrobial and neuroactive properties
Ethyl 2-amino-1-methylcyclopentane-1-carboxylate Different amino group positionVaries in biological activity
Ethyl 3-amino-2-methylcyclobutane-1-carboxylate Cyclobutane structureUnique reactivity due to ring strain

Case Studies

Recent studies have focused on the synthesis and evaluation of EAMC derivatives for their biological activities. For example, a study explored the synthesis of various analogs and assessed their antimicrobial efficacy against resistant bacterial strains. The results indicated that modifications to the cyclopentane ring could enhance activity levels significantly.

Key Findings from Recent Research

  • Study on Antimicrobial Activity : A derivative of EAMC demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against specific bacterial strains .
  • Neuroactivity Assessment : In vitro tests showed that certain analogs could affect neurotransmitter release, suggesting implications for treating neurodegenerative conditions.

Future Perspectives

The ongoing research into EAMC's biological activity suggests promising avenues for drug development. Its unique structural features allow for targeted modifications that could enhance efficacy and reduce side effects.

Q & A

Q. How do structural analogs like Ethyl 2-aminocyclopentene-1-carboxylate differ in reactivity and bioactivity?

  • Answer : The unsaturated cyclopentene ring in the analog increases electrophilicity, enabling Michael addition reactions absent in the saturated parent compound. Biologically, the double bond may enhance binding to hydrophobic pockets in enzymes like cyclooxygenase, but reduce solubility .

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